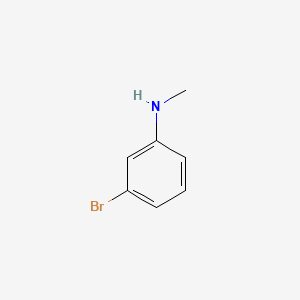

3-Bromo-N-methylaniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are cornerstone compounds in the field of organic chemistry. cymitquimica.com These compounds, characterized by a phenyl group attached to a nitrogen atom, serve as versatile precursors and intermediates in a vast array of chemical syntheses. hsppharma.com Their significance stems from the reactivity of both the aromatic ring and the amino group. The amino group activates the benzene (B151609) ring, making it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. cymitquimica.com

The utility of aniline derivatives is widespread across various industries. They are fundamental in the manufacturing of polyurethanes, rubber processing chemicals, and agricultural products like herbicides. cymitquimica.comevitachem.com Furthermore, they are indispensable in the synthesis of dyes and pigments; for instance, aniline is a key precursor to indigo, the iconic dye for blue jeans. cymitquimica.commdpi.com In the pharmaceutical sector, numerous drugs are synthesized from aniline-based structures, a classic example being paracetamol (acetaminophen). evitachem.comechemi.com The ability to modify the aniline structure with various functional groups allows chemists to fine-tune the molecule's physical, chemical, and biological properties, making aniline derivatives a vital class of compounds in modern chemical research and industry. hsppharma.comevitachem.com

Contextualizing 3-Bromo-N-methylaniline within Aromatic Amine Research

Within the broad family of aniline derivatives, halogenated anilines represent a particularly important subclass. This compound, a member of this group, is a multi-substituted aniline featuring a bromine atom at the meta position relative to an N-methylamino group. cymitquimica.comchemsrc.com This specific substitution pattern defines its chemical behavior and positions it as a valuable intermediate in specialized synthetic applications.

The presence of the bromine atom and the N-methyl group significantly influences the molecule's reactivity. The bromine atom, an electron-withdrawing group, deactivates the aromatic ring to some extent but also serves as a reactive site for various transformations, most notably cross-coupling reactions. The N-methylamino group, being an activating group, directs further electrophilic substitutions. The meta-positioning of these two substituents creates a unique electronic and steric environment, distinguishing it from its ortho and para isomers. Consequently, this compound serves as a key building block for constructing complex organic molecules, particularly in medicinal chemistry and material science, where precise control over molecular architecture is crucial. cymitquimica.com

Historical Development and Current Research Trends in Bromoanilines

The study of bromoanilines is closely linked to the broader history of aniline chemistry, which gained prominence in the mid-19th century with the rise of the synthetic dye industry. The ability to introduce a bromine atom onto the aniline ring provided a method to alter color and properties, and also offered a handle for further chemical modification. Early research focused on fundamental reactions like bromination and understanding the directing effects of the amino group. cymitquimica.com

In recent decades, research on bromoanilines has evolved significantly, driven by the advent of modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions have transformed bromoanilines from simple intermediates into versatile coupling partners for the formation of carbon-carbon and carbon-heteroatom bonds. This has had a profound impact on drug discovery and materials science.

Current research trends continue to explore the utility of bromoanilines in novel applications. They are being investigated as key components in the synthesis of fluorescent chemosensors for detecting metal ions and as ligands for asymmetric catalysis. chemicalbook.combldpharm.com There is also a strong focus on developing more efficient and environmentally benign catalytic systems for their synthesis and subsequent reactions. chemicalbook.com The ongoing exploration of bromoaniline derivatives, including this compound, in cascade reactions to build complex heterocyclic systems underscores their enduring importance in advanced organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOSFZXROYRVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426986 | |

| Record name | 3-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66584-32-5 | |

| Record name | 3-Bromo-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66584-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 3 Bromo N Methylaniline

3-Bromo-N-methylaniline is an organic compound that is typically encountered as a liquid at room temperature. chemicalbook.com Its key physical and chemical properties are summarized below. The presence of both a bromine atom and an N-methylamino group on the benzene (B151609) ring gives it a distinct set of characteristics, making it soluble in many organic solvents. cymitquimica.com While specific values for melting point and water solubility are not consistently reported in scientific literature, its other properties are well-documented. chemicalbook.com

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrN | sigmaaldrich.com |

| Molecular Weight | 186.05 g/mol | sigmaaldrich.com |

| Appearance | Liquid | chemicalbook.com |

| Boiling Point | 253 °C (lit.) | chemsrc.comsigmaaldrich.com |

| Density | 1.461 g/mL at 25 °C (lit.) | chemsrc.comsigmaaldrich.com |

| Refractive Index | n20/D 1.6120 (lit.) | chemsrc.comsigmaaldrich.com |

| Melting Point | No data available | chemicalbook.com |

| Water Solubility | No data available | chemicalbook.com |

Advanced Reaction Chemistry of 3 Bromo N Methylaniline

Halogenation and Dehalogenation Reactions of 3-Bromo-N-methylaniline

Halogenation: The N-methylamino group is a strong activating group in electrophilic aromatic substitution, making the aromatic ring of this compound highly susceptible to further halogenation. The N-methylamino group directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho to the N-methylamino group are C2 and C6, and the para position is C4. Since the C3 position is already substituted with bromine, further halogenation, such as bromination, is expected to occur primarily at the C4 and C6 positions. Due to the high activation provided by the amine, reactions with reagents like bromine water can proceed rapidly, often leading to polysubstitution. byjus.com For instance, the reaction of aniline (B41778) with bromine water readily yields 2,4,6-tribromoaniline. wikipedia.org A similar high reactivity is anticipated for this compound, likely yielding 3,4,6-tribromo-N-methylaniline under aggressive brominating conditions.

Dehalogenation: The bromine atom can be selectively removed from the aromatic ring through a process known as hydrodehalogenation. This reduction of the carbon-bromine bond can be effectively achieved using palladium-based catalysts. One established method involves reacting the aryl bromide with a hydride source. For example, aryl bromides can be reduced to the corresponding arenes by treatment with sodium methoxide (B1231860) in the presence of a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.org This reaction proceeds efficiently for aryl bromides, providing a direct route to convert this compound into N-methylaniline. Unwanted reduction of the aryl bromide can sometimes be a side reaction during other palladium-catalyzed processes, particularly under certain conditions like those for aminocarbonylation. nih.gov

Nucleophilic Substitution Reactions at the Aromatic Ring and Nitrogen Center

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally difficult as the ring is not sufficiently activated by electron-withdrawing groups for this mechanism. However, modern cross-coupling reactions catalyzed by transition metals provide powerful methods to achieve formal nucleophilic substitution at the bromine-bearing carbon.

At the Aromatic Ring (C-Br Bond): The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which have become fundamental for constructing new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new C-N bond by coupling an amine with an aryl halide. wikipedia.org this compound can be coupled with a variety of primary or secondary amines using a palladium catalyst (like Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (such as Xantphos or BINAP) in the presence of a base (commonly NaOtBu or K₂CO₃). libretexts.orgorganic-chemistry.orgorgsyn.org This reaction is highly versatile and allows for the synthesis of more complex diaryl or alkylaryl amines starting from this compound.

Suzuki-Miyaura Coupling: To form a new C-C bond, the Suzuki reaction is widely employed. wikipedia.org It couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, using a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Research has demonstrated efficient Suzuki coupling of unprotected bromoanilines with various boronic esters, highlighting the reaction's tolerance for the free amino group. nih.gov This methodology can be applied to this compound to synthesize a wide array of substituted N-methylaniline derivatives. unimib.it

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂ / Phosphine Ligand + Base (e.g., NaOtBu) | Substituted N,N'-Diaryl/Alkylaryl Amine |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (RB(OH)₂) | Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ + Base (e.g., K₂CO₃) | Aryl- or Alkyl-substituted N-methylaniline |

| Heck Carbonylation | Carbon Monoxide + Alcohol (ROH) | Pd(OAc)₂ / Xantphos + Base (e.g., Et₃N) | Methyl 3-(methylamino)benzoate |

At the Nitrogen Center: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with various electrophiles.

N-Alkylation/N-Acylation: The secondary amine functionality can undergo further alkylation, for example with alkyl halides, to form tertiary amines. ncert.nic.in However, controlling the extent of alkylation can be challenging. N-acylation with acyl chlorides or anhydrides provides a more controlled reaction, yielding the corresponding N-acetyl or other N-acyl derivatives. This acylation also serves as a useful protecting group strategy in multi-step syntheses. wikipedia.org

Electrophilic Aromatic Substitution Patterns in this compound

In electrophilic aromatic substitution reactions, the outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The N-methylamino group is a powerful activating, ortho, para-directing group, while the bromine atom is a deactivating, but also ortho, para-directing group. byjus.com

The strong activating effect of the N-methylamino group dominates the reactivity and regioselectivity. It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The bromine atom at C3 deactivates the ring slightly but its directing effect is largely overridden.

Therefore, electrophilic substitution on this compound is predicted to occur at the C4 and C6 positions, which are para and ortho to the strongly activating N-methylamino group, respectively. The C2 position is sterically hindered by the adjacent methylamino and bromo groups.

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-bromo-N-methylaniline and 6-Nitro-3-bromo-N-methylaniline |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ or Br₂ water | 4,3-Dibromo-N-methylaniline and 3,6-Dibromo-N-methylaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-bromo-N-methylbenzenesulfonic acid |

It is important to note that under strongly acidic conditions, such as those used for nitration, the N-methylamino group can be protonated to form an anilinium ion (-NHMe₂⁺). learncbse.in This protonated group is strongly deactivating and a meta-director. This can lead to the formation of a significant amount of the meta-substitution product relative to the anilinium ion, which would be at the C5 position. learncbse.in

Reduction Reactions of the Bromine Moiety in this compound

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, effectively removing the bromine atom. This transformation, known as hydrodehalogenation, is a valuable synthetic tool.

A common and efficient method for this reduction involves catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often in the presence of a hydrogen source. Alternatively, as mentioned in the dehalogenation section (3.1), palladium complexes in solution can catalyze the reduction. For example, reacting an aryl bromide with sodium methoxide in the presence of Pd(PPh₃)₄ serves as an effective system for reduction to the corresponding arene. acs.org Such reactions are often clean and high-yielding, providing a straightforward route from this compound to N-methylaniline. nih.gov This reduction is sometimes an undesired side reaction in other palladium-catalyzed couplings if hydride sources are inadvertently present. youtube.com

Derivatization Strategies and Functionalization of 3 Bromo N Methylaniline

Carbon-Carbon Cross-Coupling Reactions of 3-Bromo-N-methylaniline

The bromine atom in this compound serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecules by forming new carbon-carbon bonds at the C3 position of the aniline (B41778) ring.

Suzuki-Miyaura Coupling for Arylated Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.gov This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov While ortho-substituted anilines present unique challenges in Suzuki couplings, methods have been developed to effectively couple various bromoaniline isomers. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the aryl bromide with an aryl or vinyl boronic acid or ester. The robustness of this reaction allows for the introduction of a wide range of aryl and heteroaromatic groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Base | Activator | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Medium | Toluene, Dioxane, DMF |

This table represents a generalized Suzuki-Miyaura reaction scheme.

Sonogashira Coupling for Alkynylated Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are key components in conjugated polymers, pharmaceuticals, and molecular electronics. researchgate.netwashington.edu The classical Sonogashira reaction is performed with a palladium catalyst, a copper(I) cocatalyst (typically copper iodide), and an amine base, such as triethylamine (B128534) or piperidine. organic-chemistry.orgwashington.edu The amine serves as both the base and, in some cases, the solvent. More recent protocols have been developed that are copper-free, mitigating issues with homocoupling of the alkyne (Glaser coupling) and expanding the substrate scope. nih.govacs.org These improved methods often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle at room temperature. acs.org

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Function | Typical Reagents |

| Palladium Catalyst | Promotes oxidative addition to the aryl halide. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Cocatalyst | Forms a copper acetylide intermediate (in classical methods). | CuI |

| Base | Neutralizes the HX byproduct and deprotonates the alkyne. | Triethylamine, Diisopropylamine, Piperidine |

| Terminal Alkyne | The source of the alkynyl group. | Phenylacetylene, Trimethylsilylacetylene |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki and Sonogashira reactions, the C-Br bond of this compound and its derivatives is amenable to other palladium-catalyzed transformations. One prominent example is the Mizoroki-Heck reaction, which forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. A noteworthy application is the intramolecular Heck reaction, where an alkene tethered to the aniline nitrogen cyclizes onto the aromatic ring to form heterocyclic structures like spiroindolines. diva-portal.org This process can be highly diastereoselective. diva-portal.org

Furthermore, the C-Br bond can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or more complex nitrogen-containing compounds. acs.org These reactions demonstrate the versatility of the bromine substituent as a synthetic handle for diverse molecular elaborations.

Nitrogen-Centered Functionalization of this compound

The N-methylamino group in this compound offers a secondary site for functionalization. The nitrogen atom can act as a nucleophile or be transformed into a reactive intermediate for further synthesis.

In palladium-catalyzed amination reactions, the N-methylaniline moiety can serve as the nucleophile. For instance, N-methylaniline has been successfully coupled with heterocyclic halides like 3-bromothiophene (B43185) using a palladium catalyst system. nih.govacs.org These reactions typically employ a palladium precursor and a phosphine ligand, with the choice of catalyst being crucial for achieving high yields. nih.govacs.org

The nitrogen center can also be a precursor to nitrogen-centered radicals. These highly reactive species can participate in a variety of synthetic transformations, including the amination of alkenes and C-H functionalization reactions. acs.org The generation of nitrogen-centered radicals from precursors like N-H bonds allows for novel and efficient synthetic pathways without the need for pre-functionalized substrates. acs.org

Cyclization Reactions Utilizing this compound as a Precursor

This compound and its close derivatives are valuable precursors for synthesizing complex heterocyclic and polycyclic molecules through cyclization reactions. These strategies often leverage the C-Br bond for an initial palladium-catalyzed coupling, followed by an intramolecular cyclization event.

One powerful strategy involves palladium-catalyzed cascade reactions. For example, derivatives of this compound can react with molecules like pent-1-en-4-yn-3-ols in a palladium-promoted cascade to create complex bromoaryl compounds under mild conditions. acs.org

A significant application is the synthesis of indoles. The annulation of 3-bromo-N,N-dimethylaniline, a close analog, can produce 6-bromo indole (B1671886) with excellent regioselectivity through a double C-H functionalization process. nih.gov This [4+1] annulation strategy provides a direct route to substituted indoles from readily available anilines. nih.gov

Intramolecular Mizoroki-Heck reactions provide another route to nitrogen-containing heterocycles. N-allyl-bromoanilines, prepared from bromoanilines, can undergo palladium-catalyzed spirocyclization to form N-methylspiroindolines with high diastereoselectivity. diva-portal.org The resulting bromo-substituted spiroindoline can be further functionalized, highlighting the synthetic utility of this approach. diva-portal.org

Table 3: Examples of Cyclization Reactions Using this compound Derivatives

| Precursor Type | Key Reagents/Catalyst | Resulting Heterocycle | Reaction Type | Reference |

| This compound derivative + enyne | Boron trifluoride diethyl etherate, Pd-catalyst | Polycyclic bromoaryl compounds | Cascade cyclization | acs.org |

| 3-Bromo-N,N-dimethylaniline + sulfonyl diazo partner | Amidyl radical initiator | 6-Bromo-N-methylindole | [4+1] Annulative C-H functionalization | nih.gov |

| N-allyl-2-bromoaniline derivative | Pd(t-Bu₃P)₂ | N-Methylspiroindoline | Intramolecular Mizoroki-Heck Annulation | diva-portal.org |

| ortho-N-tosyl-N-methylaniline derivative + alkyne | Gold catalyst (after Sonogashira coupling) | 2-Alkenyl-3-sulfonylindole | Gold-catalyzed cyclization | rsc.org |

Catalytic Transformations Involving 3 Bromo N Methylaniline

Palladium-Catalyzed Processes for 3-Bromo-N-methylaniline Functionalization

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds, with several named reactions being central to the functionalization of aryl halides like this compound.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound. While specific studies on this compound are not extensively detailed in the provided literature, the reaction of analogous bromoanilines provides a clear indication of the expected reactivity and conditions. For instance, the Suzuki coupling of a derivative of 4-bromo-2-methylaniline with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base at 90°C, yielding moderately to good amounts of the coupled products. rsc.orgnih.gov This suggests that this compound would readily participate in similar cross-coupling reactions to form biaryl structures. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these transformations. rsc.orgnih.govmdpi.com

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.netbeilstein-journals.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org While a direct example with this compound is not provided in the search results, the reaction of various aryl bromides with alkenes is well-established. For example, the Heck reaction of bromobenzene with styrene can be catalyzed by palladium acetate in the presence of a base like potassium carbonate. beilstein-journals.org It is anticipated that this compound would react similarly with various alkenes to yield substituted styrenes or other vinylated products.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.org This reaction has become a vital tool for the synthesis of arylamines, largely replacing harsher traditional methods. rsc.orgwikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.orglibretexts.org The choice of a bulky, electron-rich phosphine ligand is often critical for high yields. youtube.com Given the prevalence of this reaction for a wide range of aryl bromides and amines, it is highly probable that this compound could be effectively coupled with various primary and secondary amines to generate more complex tertiary amine structures.

Table 1: Representative Conditions for Palladium-Catalyzed Reactions of Bromoanilines

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | - | 90 | 31-46 | rsc.orgnih.gov |

| Heck Reaction | Pd(OAc)₂ | SPO | K₂CO₃ | DMF | 60 | High | beilstein-journals.org |

| Buchwald-Hartwig | Pd(dba)₂ | BINAP | NaOtBu | Toluene | 80-110 | High | libretexts.orgorganic-chemistry.org |

Copper-Catalyzed Reactions with this compound

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for the formation of carbon-heteroatom bonds with aryl halides. wikipedia.org

The Ullmann condensation or Ullmann-type reaction involves the copper-promoted conversion of aryl halides to form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the formation of C-N bonds. wikipedia.org These reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder conditions through the use of soluble copper catalysts and various ligands. wikipedia.org A particularly relevant example is the copper powder-catalyzed Ullmann amination of aryl halides with aqueous methylamine, which proceeds under organic solvent- and ligand-free conditions at 100°C. acs.org This method has been shown to be effective for a range of aryl bromides, suggesting its applicability to this compound for the synthesis of N,N'-dimethyl-3-aminophenyl derivatives or for coupling with other amines. The reaction is believed to proceed via a Cu(I) active species, which can be formed in situ from the oxidation of Cu(0). acs.org

Recent developments in copper-catalyzed N-arylation have further expanded the scope and mildness of these transformations. The use of ligands such as L-proline or N,N-dimethylglycine can facilitate Ullmann-type reactions at lower temperatures (80-90°C) with catalytic amounts of copper. acs.org These ligand-accelerated reactions tolerate a wider range of functional groups. acs.org

Table 2: Conditions for a Ligand-Free Copper-Catalyzed Ullmann Amination

| Substrate | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | 30% aq. CH₃NH₂ | Cu powder | Water | 100 | 99 | acs.org |

| 4-Bromotoluene | 30% aq. CH₃NH₂ | Cu powder | Water | 100 | 98 | acs.org |

| 4-Bromoanisole | 30% aq. CH₃NH₂ | Cu powder | Water | 100 | 95 | acs.org |

Heterogeneous Catalysis for this compound Transformations

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and recycling, making it an attractive approach for industrial applications. Both palladium and copper have been successfully immobilized on various supports to catalyze the transformations of aryl halides.

For palladium-catalyzed reactions , catalysts supported on materials such as activated carbon (Pd/C), polymers, and metal oxides have been developed for Suzuki and Heck couplings. researchgate.net For instance, polyaniline-supported palladium has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of bromoarenes in water, an environmentally benign solvent. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. Similarly, palladium nanoparticles immobilized on various supports have been employed for the Heck reaction. beilstein-journals.org A key issue in heterogeneous palladium catalysis is the potential for metal leaching into the reaction solution, where the leached soluble species may be the true catalyst. organic-chemistry.org

In the realm of copper-catalyzed reactions , heterogeneous catalysts have been developed for Ullmann-type couplings. gatech.edursc.orgrsc.orgnih.gov For example, copper oxide supported on mesoporous manganese oxide has been used as a ligand-free and reusable catalyst for C-O, C-N, and C-S bond formation reactions. gatech.edu This system demonstrates broad substrate scope and excellent functional group tolerance. gatech.edu Another approach involves the use of CuO supported on acetylene black as a reusable catalyst for the N-arylation of nitrogen-containing heterocycles with aryl halides. wikipedia.org These heterogeneous copper catalysts provide a more sustainable alternative to traditional homogeneous Ullmann reactions.

Table 3: Examples of Heterogeneous Catalysts for Cross-Coupling Reactions

| Reaction | Catalyst | Support | Key Features | Reference |

| Suzuki-Miyaura | Palladium | Polyaniline | Effective in water, reusable | researchgate.net |

| Heck Reaction | Palladium | Activated Carbon | Commercially available, high surface area | nih.gov |

| Ullmann Condensation | Copper Oxide | Mesoporous Manganese Oxide | Ligand-free, reusable, broad scope | gatech.edu |

| N-Arylation | CuO | Acetylene Black | Reusable, efficient for heterocycles | wikipedia.org |

Spectroscopic Characterization Methodologies for 3 Bromo N Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Bromo-N-methylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize this compound and its derivatives.

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the protons provide a fingerprint of the molecule's structure. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of these protons are influenced by the electronic effects of the bromine and N-methylamino substituents. The bromine atom, being an electron-withdrawing group, generally deshields the ortho and para protons, while the N-methylamino group, an electron-donating group, tends to shield these protons. The interplay of these effects results in a complex splitting pattern that can be resolved to assign each proton to its specific position on the ring. The proton of the N-H group typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the N-methyl group give rise to a characteristic singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are indicative of the substituent effects. The carbon atom attached to the bromine (C-Br) is significantly influenced by the halogen's electronegativity. Similarly, the carbon atom bonded to the nitrogen of the N-methylamino group (C-N) exhibits a characteristic chemical shift. The methyl carbon of the N-methyl group appears in the aliphatic region of the spectrum.

A study reporting the synthesis of this compound provides the following ¹H and ¹³C NMR data in CDCl₃:

¹H NMR (400 MHz, CDCl₃): δ 7.07 (t, J = 8.0 Hz, 1H), 6.87 (d, J = 7.8 Hz, 1H), 6.77 (t, J = 1.9 Hz, 1H), 6.55 (dd, J = 8.2, 1.8 Hz, 1H), 3.80 (s, 1H), 2.83 (s, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 150.50, 130.36, 123.20, 119.74, 114.67, 111.16, 30.42.

This data allows for the precise assignment of each proton and carbon in the this compound molecule, confirming its structure.

Interactive Data Table: NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.07 | triplet | 8.0 | Aromatic CH |

| ¹H | 6.87 | doublet | 7.8 | Aromatic CH |

| ¹H | 6.77 | triplet | 1.9 | Aromatic CH |

| ¹H | 6.55 | doublet of doublets | 8.2, 1.8 | Aromatic CH |

| ¹H | 3.80 | singlet | - | NH |

| ¹H | 2.83 | singlet | - | CH₃ |

| ¹³C | 150.50 | - | - | Aromatic C-N |

| ¹³C | 130.36 | - | - | Aromatic C-H |

| ¹³C | 123.20 | - | - | Aromatic C-Br |

| ¹³C | 119.74 | - | - | Aromatic C-H |

| ¹³C | 114.67 | - | - | Aromatic C-H |

| ¹³C | 111.16 | - | - | Aromatic C-H |

| ¹³C | 30.42 | - | - | CH₃ |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

FT-IR Spectroscopy:

In the FT-IR spectrum of this compound, characteristic absorption bands corresponding to specific functional groups are observed. The N-H stretching vibration of the secondary amine typically appears as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower wavenumbers, usually in the 500-650 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the benzene ring and the C-Br bond often produce strong Raman signals. The aromatic C=C stretching vibrations are also prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 |

| C-Br | Stretching | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides definitive confirmation of its molecular weight and offers insights into its structure through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound is expected to appear as a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope. The nominal molecular weight of this compound (C₇H₈BrN) is approximately 185 g/mol . Therefore, molecular ion peaks would be expected around m/z 185 (for the ⁷⁹Br isotope) and m/z 187 (for the ⁸¹Br isotope).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for N-alkylanilines involve cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the aromatic ring), leading to the loss of the methyl group. This would result in a fragment ion with a mass corresponding to the bromoaniline radical cation. Another common fragmentation pathway for aromatic compounds is the loss of small neutral molecules or radicals from the aromatic ring.

For this compound, a prominent fragmentation pathway would be the loss of a methyl radical (•CH₃), leading to the formation of a [M-15]⁺ ion. The resulting ion would be a bromophenylamino cation. Further fragmentation could involve the loss of the bromine atom or other parts of the aromatic ring.

While a specific mass spectrum for this compound was not found, data for the related 3-Bromo-N,N-dimethylaniline shows a precursor m/z of 200.0069 [M+H]⁺, consistent with its molecular formula C₈H₁₀BrN. nih.gov Its fragmentation includes a peak at m/z 184.9834, corresponding to the loss of a methyl group. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 185 / 187 | Molecular ion |

| [M-CH₃]⁺ | 170 / 172 | Loss of a methyl radical |

| [C₆H₅NHCH₃]⁺ | 106 | Loss of a bromine radical |

| [C₆H₄Br]⁺ | 155 / 157 | Loss of the N-methylamino group |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

The solid-state structure of N-substituted anilines can be influenced by a variety of factors, including the nature and position of the substituents on the aromatic ring and the groups attached to the nitrogen atom. Intermolecular interactions, such as hydrogen bonding (if an N-H bond is present) and van der Waals forces, play a significant role in dictating the crystal packing.

While a specific crystal structure determination for this compound has not been found in the surveyed literature, studies on related N-methylaniline derivatives provide insights into the expected structural features. For instance, the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate reveals the geometry around the nitrogen atom and its relationship with the aromatic ring. nih.gov In the solid state, the planarity of the aniline (B41778) ring and the orientation of the N-methyl group would be of particular interest. Steric hindrance between the substituents and electronic effects can influence the torsion angle between the C-N bond and the plane of the aromatic ring.

In the absence of a specific crystal structure for this compound, computational modeling could be employed to predict its solid-state structure. Such models, often guided by the known structures of similar compounds, can provide valuable estimations of the molecular geometry and packing arrangement.

Interactive Data Table: Expected Crystallographic Parameters for a Substituted N-Methylaniline Derivative

| Parameter | Description | Expected Value Range |

| Crystal System | The symmetry of the unit cell | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal | e.g., P2₁/c, Pbca, etc. |

| C-N Bond Length | The distance between the nitrogen and the aromatic carbon | 1.38 - 1.45 Å |

| C-Br Bond Length | The distance between the aromatic carbon and the bromine atom | 1.85 - 1.95 Å |

| C-N-C Bond Angle | The angle around the nitrogen atom | 115 - 125° |

| Aromatic Ring Torsion Angle | The twist of the N-methyl group relative to the ring | Dependent on steric factors |

Computational Chemistry Investigations of 3 Bromo N Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework for understanding the electronic structure of molecules. DFT calculations allow for the determination of various quantum chemical parameters that are crucial for predicting the reactivity and stability of chemical compounds. For substituted anilines, DFT methods are instrumental in analyzing the effects of different functional groups on the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-nitroaniline | - | - | 3.8907 |

| p-isopropylaniline | - | - | 5.2968 |

| p-aminoaniline | - | - | 4.6019 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential. Negative regions (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack.

For aniline derivatives, the MEP map can reveal how substituents alter the electron density on the aromatic ring and the amino group. In a study of p-aminoaniline, p-nitroaniline, and p-isopropylaniline, MEP analysis identified the negative potential sites for electrophilic attack. For p-aminoaniline, these sites were located on the carbon and nitrogen atoms of the aromatic ring and amino group, whereas for p-nitroaniline, they were on the oxygen atoms of the nitro group. thaiscience.info This highlights the directing effects of different substituents on chemical reactions.

Reactivity Descriptors and Quantum Chemical Analysis

Quantum chemical calculations provide a suite of reactivity descriptors that quantify various aspects of a molecule's chemical behavior. These descriptors are derived from the electronic structure and offer a more quantitative understanding of reactivity than qualitative models.

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule accepts an electron. These parameters are directly related to the HOMO and LUMO energies, respectively, through Koopman's theorem (I ≈ -EHOMO and A ≈ -ELUMO). They provide a measure of a molecule's ability to undergo oxidation and reduction.

Chemical hardness (η) and softness (S) are concepts derived from conceptual DFT that describe a molecule's resistance to changes in its electron distribution. Hardness is calculated as η = (I - A) / 2, while softness is the reciprocal of hardness (S = 1/η). Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small HOMO-LUMO gap and are more reactive.

The electrophilicity index (ω) and nucleophilicity index (N) are global reactivity descriptors that quantify a molecule's electrophilic and nucleophilic character, respectively. The electrophilicity index is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -(I + A) / 2). A higher electrophilicity index indicates a greater capacity to accept electrons. The nucleophilicity index provides a measure of a molecule's electron-donating ability.

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| p-aminoaniline | - | - | - | 0.6456 |

| p-nitroaniline | - | - | - | 1.7797 |

| p-isopropylaniline | - | - | - | 0.6284 |

Natural Bond Orbital (NBO) and Hyperconjugation Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into localized orbitals that align with classical Lewis structures. This approach allows for a quantitative assessment of electron density distribution, atomic charges, and stabilizing interactions within a molecule.

A detailed NBO analysis would quantify the stabilization energies (E(2)) associated with these donor-acceptor interactions. For instance, the interaction between the nitrogen lone pair and the adjacent C-C antibonding orbitals in the ring (nN → π*C-C) is a major contributor to the delocalization of electron density from the amino group into the phenyl ring. This delocalization affects the aromaticity and the reactivity of the ring.

Table 1: Key NBO Interactions and Stabilization Energies (E(2)) in 3-Bromo-N-methylaniline (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C1-C6) | 25.8 | Lone Pair → π |

| n(N) | π(C1-C2) | 18.2 | Lone Pair → π |

| σ(C-H)methyl | σ(N-Caryl) | 2.5 | σ → σ |

| σ(C-N) | σ(C1-C2) | 1.9 | σ → σ |

| n(Br) | σ(C3-C2) | 1.5 | Lone Pair → σ |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the provided search results.

The presence of the bromine atom at the meta position also influences the electronic structure. While bromine is deactivating due to its inductive effect, its lone pairs can participate in weaker hyperconjugative interactions with adjacent σ* orbitals. The NBO analysis would reveal the precise nature and magnitude of these interactions, providing a more nuanced understanding of the electronic effects of the substituents than simple resonance and inductive arguments alone.

Reaction Mechanism Studies and Transition State Analysis

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, a relevant area of investigation would be its behavior in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution, though the latter is less common for anilines unless activated by strong electron-withdrawing groups.

Let's consider a hypothetical electrophilic substitution reaction, such as nitration. Computational modeling can map out the potential energy surface for the reaction of this compound with a nitronium ion (NO2+). This would involve locating the transition state structures for the attack of the electrophile at different positions on the aromatic ring (ortho, para, and meta to the substituents).

Transition state analysis involves calculating the vibrational frequencies of the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, the directing effects of the -NHCH3 (ortho, para-directing) and -Br (ortho, para-directing but deactivating) groups would be computationally explored. The calculations would likely predict that the preferred sites of electrophilic attack are the positions ortho and para to the strongly activating N-methylamino group. The bromine atom at the meta position would have a lesser influence on the regioselectivity.

Table 2: Calculated Activation Energies for Electrophilic Nitration of this compound at Different Positions (Hypothetical Data)

| Position of Attack | Relative Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State (Å) |

| C2 (ortho to -NHCH3) | 12.5 | C2-N bond length: 1.45 |

| C4 (para to -NHCH3) | 10.8 | C4-N bond length: 1.48 |

| C6 (ortho to -NHCH3) | 11.9 | C6-N bond length: 1.46 |

| C5 (meta to -NHCH3) | 18.3 | C5-N bond length: 1.52 |

This table presents hypothetical data for illustrative purposes. The values represent the calculated energy barrier for the formation of the sigma complex at each position.

By analyzing the geometries and energies of the transition states, researchers can gain a deep understanding of the factors controlling the reaction's outcome. This includes the degree of bond formation and breaking, charge distribution, and steric interactions in the transition state. Such computational studies provide invaluable insights that complement experimental findings in organic chemistry.

Applications of 3 Bromo N Methylaniline in Medicinal Chemistry Research

Role as a Precursor for Pharmaceutical Intermediates

3-Bromo-N-methylaniline serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical compounds. fishersci.fi Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in coupling reactions, and the aniline (B41778) group, which can be further functionalized. This allows for the construction of more complex molecular architectures necessary for biological activity.

The compound is utilized in the creation of novel molecules with specific functional groups, making it an essential tool in organic synthesis for drug discovery. a2bchem.com For instance, derivatives of this compound are used in the development of treatments for neurological disorders. The presence of the bromine atom and the methyl group on the nitrogen atom influences the compound's electronic and steric properties, which can be fine-tuned to achieve desired interactions with biological targets.

Furthermore, related bromoaniline derivatives, such as 3-bromo-5-chloro-2-methylaniline (B1524717) and 4-bromo-2-ethyl-6-methyl-aniline, are also employed as versatile intermediates in the synthesis of pharmaceutical and agrochemical compounds. a2bchem.comlookchem.comnewdrugapprovals.org The synthesis of anticancer agents often involves intermediates derived from brominated anilines. google.com

Synthesis of Kinase Inhibitors (e.g., BTK and Tyrosine Kinase Inhibitors)

This compound is a significant building block in the development of kinase inhibitors, which are a major class of drugs used in the treatment of cancer and autoimmune diseases. acs.org Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in disease pathogenesis.

Bruton's Tyrosine Kinase (BTK) Inhibitors:

BTK is a nonreceptor tyrosine kinase essential for B-cell receptor signaling, making it a prime target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus. chemicalbook.comacs.org this compound derivatives have been instrumental in the synthesis of potent and selective BTK inhibitors. chemicalbook.com For example, it has been used in the preparation of pyrimidine (B1678525) analogs that act as highly selective, non-covalent BTK inhibitors. chemicalbook.com These inhibitors have shown high affinity for the unactivated conformation of BTK, leading to excellent kinase selectivity. chemicalbook.com

One notable example is the synthesis of BMS-986142, a reversible BTK inhibitor, where a related compound, 3-bromo-2-methylaniline, was a key starting material. chemicalbook.com The strategic use of the bromoaniline core allows for the construction of compounds with enhanced potency and selectivity. chemicalbook.com

Tyrosine Kinase Inhibitors (TKIs):

This compound has been utilized in the synthesis of a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines, which have been evaluated as inhibitors of receptor tyrosine kinases (RTKs). nih.govresearchgate.netnih.gov These compounds are designed to simultaneously inhibit multiple RTKs, such as EGFR, VEGFR-2, and PDGFR-β, which can lead to enhanced cytotoxic activity against cancer cells. researchgate.net

In the synthesis of these inhibitors, this compound is introduced through a nucleophilic displacement reaction. nih.govnih.gov Further modifications, such as methylation, can influence the specificity and potency of the resulting TKI. nih.govresearchgate.net For instance, dimethylation at specific positions can yield potent whole-cell EGFR inhibitors. nih.govresearchgate.net

| Inhibitor Class | Target Kinase(s) | Role of this compound | Key Findings |

| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β, VEGFR-2 | Building block for the 4-anilino moiety | Methylation patterns influence potency and selectivity. nih.govresearchgate.net |

| Pyrimidine analogs | BTK | Precursor for the inhibitor scaffold | Resulted in highly selective, non-covalent inhibitors. chemicalbook.com |

| 4-aminoquinoline-3-carboxamides | BTK | (Related anilines used) | Potent reversible inhibitors with improved solubility. acs.org |

Development of Receptor Agonists (e.g., Sphingosine-1-phosphate-1 receptor agonists)

This compound and its analogs are also employed in the synthesis of receptor agonists, particularly for the Sphingosine-1-phosphate-1 (S1P1) receptor. chemicalbook.com S1P1 receptor agonists are a class of drugs used to treat autoimmune diseases like multiple sclerosis by modulating the immune system. mdpi.com They work by inducing the internalization of S1P1 receptors on lymphocytes, which reduces the number of circulating lymphocytes that can cause inflammation. mdpi.com

Research has shown that 3-bromo-2-methylaniline, a closely related compound, has been used in the synthesis of S1P1 receptor agonists. chemicalbook.com The development of these agonists often focuses on creating compounds with improved potency and pharmacokinetic profiles. chemicalbook.com For example, starting from a carboxylic acid-based template, the use of a bicyclic indazole template derived from the bromoaniline allowed for the development of potent agonists. chemicalbook.com

The synthesis of S1P1 receptor agonists like ACT-209905 and cenerimod (B606594) (ACT-334441) has involved the use of substituted anilines as key intermediates. newdrugapprovals.orgresearchgate.netresearchgate.net These complex syntheses highlight the importance of versatile building blocks like bromoanilines in accessing novel therapeutic agents. newdrugapprovals.orgresearchgate.netresearchgate.net

Antimicrobial and Other Bioactive Compound Synthesis

The this compound scaffold is a valuable starting point for the synthesis of various bioactive compounds, including those with antimicrobial properties. For instance, related brominated anilines have been used to create compounds with potential as anthelmintic agents.

In one study, 4-bromo-3-methylaniline (B1294692) was used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com These compounds were evaluated for their antibacterial activity against clinically isolated extensively drug-resistant (XDR) S. Typhi. mdpi.com The synthesis involved a Suzuki cross-coupling reaction to introduce various aryl groups, demonstrating the versatility of the bromoaniline core for creating a library of compounds for biological screening. mdpi.com

Additionally, compounds with structures similar to 3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline have shown potential as anticancer agents, with some derivatives exhibiting significant antiproliferative effects against various cancer cell lines. smolecule.com The unique combination of a brominated aniline and a pyrazole (B372694) moiety imparts distinct physicochemical properties that are beneficial for medicinal chemistry applications. smolecule.com

Design and Synthesis of Drug Leads utilizing this compound Scaffolds

The this compound scaffold is a valuable starting point in the design and synthesis of new drug leads. Its structural features allow for the exploration of chemical space to identify novel compounds with therapeutic potential. The bromine atom serves as a handle for a variety of chemical transformations, including substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries. smolecule.com

The presence of the N-methyl group can also be crucial, as demonstrated in studies of tyrosine kinase inhibitors where methylation at specific sites significantly impacted the inhibitory potency and selectivity. nih.govresearchgate.net This highlights how even small modifications to the this compound scaffold can lead to profound differences in biological activity.

The development of S1P1 receptor agonists also showcases the use of bromoaniline scaffolds in drug design. chemicalbook.comresearchgate.net By systematically modifying the structure, researchers can optimize properties such as potency, selectivity, and pharmacokinetics to develop drug candidates with improved safety and efficacy profiles. chemicalbook.com The versatility of the this compound core makes it a recurring motif in the discovery of new therapeutic agents for a wide range of diseases.

Potential Applications of 3 Bromo N Methylaniline in Advanced Materials Science

Precursor for Organic Electronic Materials

3-Bromo-N-methylaniline serves as a crucial precursor in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). ambeed.com The core of its utility lies in its ability to form triarylamine structures, which are widely recognized as effective hole-transporting materials (HTMs). researchgate.netqau.edu.pk The hole-transporting capability is a critical function in OLEDs, facilitating the movement of positive charge carriers (holes) to the emissive layer, thereby enabling light generation.

The synthesis of these advanced materials often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netacs.org In these reactions, the bromine atom on the this compound molecule provides a reactive site for coupling with other aromatic amines or carbazole (B46965) derivatives. acs.org This process allows for the construction of larger, conjugated molecules with tailored electronic properties. For instance, secondary aryl amines derived from precursors like this compound can be reacted with compounds such as 1-bromo-pyrene or 9-bromo-phenanthrene to create complex triarylamine-based OLED materials. researchgate.net

The resulting triarylamine derivatives often exhibit high thermal stability and the ability to form stable amorphous films, which are desirable properties for the longevity and efficiency of OLED devices. The specific substitution pattern on the aniline (B41778) ring, including the position of the bromo group, can influence the final properties of the material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. vulcanchem.com These energy levels are critical for matching with other layers in the OLED stack to ensure efficient charge injection and transport.

Research has demonstrated the synthesis of various triarylamines for OLEDs, and while not all studies explicitly name this compound, the reaction pathways described are directly applicable to it as a secondary amine precursor. researchgate.net The general scheme involves the coupling of a secondary aryl amine with an aryl halide, a reaction for which this compound is a suitable starting material. researchgate.net

Application in Polymer Chemistry and Functional Polymers

The reactivity of this compound makes it a valuable monomer or functionalizing agent in polymer chemistry for the creation of functional polymers with specific electronic or optical properties. Aniline and its derivatives are fundamental precursors in the production of polymers like polyaniline, which is known for its conductive properties. echemi.com

The bromine atom on the this compound ring offers a site for polymerization or post-polymerization modification through various coupling reactions. This allows for the incorporation of the N-methylaniline unit into polymer backbones or as side chains. The resulting polymers can possess interesting characteristics, such as altered solubility, processability, and electronic properties compared to unsubstituted polyaniline.

For example, this compound can be used to synthesize polyaniline derivatives where the bromine atom can be later substituted to introduce other functional groups, leading to materials with tailored properties for specific applications. These functional polymers can find use in areas such as antistatic coatings, sensors, and electrochromic devices. The N-methyl group can also influence the polymer's structure and properties by affecting the packing of the polymer chains and the electronic interactions between them. While direct polymerization studies of this compound are not extensively detailed in the provided results, the known chemistry of anilines and bromo-aromatics strongly supports its potential in this field. echemi.com

Role in the Synthesis of Dyes and Pigments

Aniline and its derivatives have historically been, and continue to be, central to the dye and pigment industry. echemi.com this compound can serve as an important intermediate in the synthesis of a wide variety of dyes, including azo dyes. The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

The amine group on this compound can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce a diverse range of colored molecules. The presence and position of the bromine atom and the N-methyl group on the aniline ring can significantly influence the final color, fastness, and other properties of the resulting dye. The bromine atom, being an electron-withdrawing group, can shift the absorption spectrum of the dye, leading to different colors compared to a non-brominated analogue.

While specific examples of dyes synthesized directly from this compound are not prevalent in the initial search results, the fundamental principles of dye chemistry indicate its suitability as a precursor. echemi.com The synthesis of organic pigments also represents a potential application, where the molecular structure of this compound could be incorporated into larger, insoluble molecules to impart color and stability.

Development of Optically Active Materials

This compound can be a precursor for the development of optically active materials, which are materials that can interact with polarized light. This is particularly relevant in the field of nonlinear optics and for creating chiral materials.

The synthesis of optically active materials often requires the introduction of chiral centers or the creation of molecules with a specific, non-superimposable mirror image. While this compound itself is not chiral, it can be used as a starting material in asymmetric synthesis to produce chiral derivatives. For example, the secondary amine group could be coupled with a chiral acid to form diastereomeric amides, which could then be separated. Subsequent chemical transformations could lead to optically active materials.

Future Research Directions and Perspectives for 3 Bromo N Methylaniline Chemistry

Exploration of New Catalytic Systems for Enhanced Reactivity

The reactivity of 3-Bromo-N-methylaniline is largely defined by carbon-bromine (C-Br) and nitrogen-carbon (N-C) bond-forming reactions. Future research will heavily focus on discovering and optimizing new catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-based catalysts have been instrumental in reactions like Suzuki and Buchwald-Hartwig aminations involving bromoaniline derivatives. mdpi.comacs.org For instance, palladium-catalyzed Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been successfully demonstrated. mdpi.comresearchgate.netnih.gov However, the success of these reactions is highly dependent on the choice of palladium source, ligand, base, and temperature. mdpi.com Future work will likely involve developing more robust palladium catalysts that are less sensitive to reaction conditions and functional groups.

A promising frontier is the integration of metal catalysis with other energy sources, such as light. Recently, a photoelectrochemical (PEC) system was developed that uses a BiVO₄ photoanode and a nickel catalyst to achieve the cross-coupling of N-methylaniline and methyl 4-bromobenzoate (B14158574) at an ultra-low potential. springernature.com This method, which combines photoelectrocatalysis with metal catalysis, represents a new paradigm for creating C-N bonds under mild, energy-efficient conditions. springernature.com Exploring similar photo- and electro-catalytic systems for reactions with this compound could overcome energy barriers and expand the types of achievable transformations. springernature.com

Additionally, research into alternative, more earth-abundant metal catalysts like nickel and copper will continue, aiming to replace expensive palladium catalysts. springernature.comresearchgate.net The development of novel ligands, such as N-heterocyclic carbenes (NHCs), will also be crucial in tuning the reactivity and stability of these catalytic systems. rsc.org

Table 1: Catalytic Systems for Bromoaniline Derivatives

| Catalytic System | Reaction Type | Key Features/Advantages | Relevant Compounds |

|---|---|---|---|

| Palladium(0)/K₃PO₄ | Suzuki Cross-Coupling | Effective for C-C bond formation, moderate yields. mdpi.com | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline mdpi.com |

| Pd(dba)₂/PtBu₃ | Buchwald-Hartwig Amination | Catalyzes C-N bond formation with heterocyclic halides. acs.org | 3-Bromothiophene (B43185), N-methylaniline acs.org |

| Photoelectrochemical Ni-catalysis | C-N Cross-Coupling | Occurs at ultra-low potential, energy-efficient. springernature.com | N-methylaniline, Methyl 4-bromobenzoate springernature.com |

| NHC-Ir(III) Complex | N-Methylation | Catalyzes N-methylation of anilines using methanol. rsc.org | 3-Bromoaniline (B18343) rsc.org |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the stereochemistry of a drug can profoundly impact its efficacy and safety. Future research will focus on developing novel asymmetric methods to produce enantiomerically pure derivatives of this compound.

One major avenue is the use of chiral catalysts for reactions such as hydrophosphonylation of imines, which can create chiral α-aminophosphonates. nih.gov The development of catalyst systems, for example, those based on chiral aluminum complexes, could be applied to imines derived from this compound to generate optically active products with high enantioselectivity. nih.gov Another approach involves the addition of phosphites to imines bearing a chiral auxiliary, such as a p-toluenesulfinyl group, which can direct the stereochemical outcome of the reaction with excellent diastereoselectivity. nih.gov

The field of asymmetric synthesis is continually evolving, with new chiral ligands and organocatalysts being reported. google.comambeed.com Research into applying these modern techniques, including N-fluorinated cinchona alkaloids for asymmetric fluorination or primary amine-iminium catalysis, could open pathways to novel chiral structures derived from this compound. beilstein-journals.org

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. cam.ac.uk The integration of this compound chemistry into flow systems is a key area for future development, particularly for industrial-scale production.

Sustainable synthesis principles will also guide future research. This includes using less hazardous reagents and solvents, operating at milder reaction conditions (as enabled by advanced catalysts), and designing processes that generate minimal waste. researchgate.net Flow chemistry is inherently well-suited to these goals, allowing for precise control of stoichiometry and temperature, which can lead to higher yields and purities, thus reducing the need for extensive purification. mdpi.com

Table 2: Flow Chemistry Applications for Imatinib Synthesis

| Key Reactants | Process Highlights | Overall Yield/Purity | Reference |

|---|---|---|---|

| 4-(chloromethyl)benzoyl chloride, 3-bromo-4-methylaniline | Multi-step flow synthesis with in-line solvent switch and use of resin-packed cartridges. | 32% overall yield, 95% purity. | mdpi.com |

| 4-(chloromethyl)benzoyl chloride, 3-bromo-4-methylaniline | Initial amide coupling step in a multi-step synthesis protocol. | High-yielding conversion to the acyl chloride is necessary for efficient reaction. | researchgate.net |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, understanding mechanisms, and designing new molecules and catalysts. Future research on this compound will undoubtedly leverage advanced computational modeling.

Density Functional Theory (DFT) calculations are already being used to investigate the structural and electronic properties of bromo-methylaniline derivatives and to understand their reactivity. mdpi.comresearchgate.netvulcanchem.com For example, DFT can be used to calculate frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), providing insights into where a molecule is most likely to react. researchgate.net Such studies can help in the rational design of experiments and in explaining observed regioselectivity in reactions like Suzuki coupling. mdpi.com

Beyond DFT, machine learning models are emerging as a tool for predictive chemistry. By training algorithms on large datasets of reaction outcomes, it may become possible to predict the optimal catalyst, ligand, and solvent combination for a desired transformation involving this compound without extensive experimental screening. In silico tools are also vital for predicting the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of potential drug candidates derived from this scaffold, helping to prioritize which compounds to synthesize and test. mdpi.com

Expanding Biomedical Applications and Drug Discovery Endeavors

This compound is a valuable building block in medicinal chemistry, and its importance in drug discovery is set to grow. smolecule.com Its derivatives have been investigated for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.comsmolecule.comsmolecule.com

A key area of future research is the synthesis of novel kinase inhibitors. Derivatives of 3-bromoaniline have been incorporated into pyrrolo[2,3-d]pyrimidines, which have shown potent activity as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and PDGFR-β, crucial targets in cancer therapy. nih.gov The synthesis of 3-bromo-5-trifluoromethylaniline is noted as a key step for creating novel anticancer medicines. google.com Further exploration of the structure-activity relationship (SAR) by modifying the this compound core could lead to the discovery of more potent and selective inhibitors. nih.gov

The fight against antimicrobial resistance is another critical area where this compound can contribute. Recently, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized and showed promising antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com These compounds were also found to be potent inhibitors of alkaline phosphatase. mdpi.com Future endeavors will likely focus on synthesizing libraries of compounds based on the this compound scaffold to screen for activity against a wider range of pathogens and other biological targets. smolecule.comsmolecule.com The unique electronic properties and lipophilicity imparted by the bromine atom can be advantageous in designing new therapeutic agents. smolecule.com

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and identity of synthesized 3-Bromo-N-methylaniline?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks to literature values. For example, the aromatic protons in this compound appear as distinct multiplet patterns due to meta-substitution effects .

- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular weight (186.05 g/mol) and show fragmentation patterns consistent with bromine isotope splitting .

- HPLC : A retention time match with a certified reference standard (if available) confirms purity >97% .

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Stability Data : Store at 0–6°C in amber vials under inert gas (N/Ar) to minimize oxidation of the aromatic amine group .

- Decomposition Risks : Exposure to light or moisture may lead to bromine displacement or N-demethylation. Periodic FT-IR analysis (monitoring N–H stretches at ~3400 cm) detects degradation .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic Effects : The bromine atom acts as a strong electron-withdrawing group, activating the aryl ring for oxidative addition with Pd catalysts. However, the N-methyl group introduces steric hindrance, which may reduce coupling efficiency compared to unsubstituted bromoanilines .

- Methodological Optimization :

- Use bulky ligands (e.g., XPhos) to enhance catalytic turnover.

- Pre-activate the catalyst with Pd(OAc) in anhydrous DMF at 80°C .

Q. What strategies resolve contradictions in reported melting points for this compound derivatives?

- Data Discrepancies : Melting points for derivatives like 3-Bromo-4-methylaniline vary between 27–30°C and 32–35°C in other studies.

- Resolution Approaches :

- Recrystallization : Purify using hexane/ethyl acetate (3:1) to remove impurities affecting melting behavior.

- DSC Analysis : Differential scanning calorimetry provides precise phase transition data, distinguishing polymorphic forms .

Q. How can researchers mitigate competing side reactions during functionalization of this compound (e.g., C–N vs. C–Br bond activation)?

- Mechanistic Insight : The C–Br bond is more reactive toward transition metals (e.g., Pd, Ni), but the N-methyl group can participate in undesired coordination, leading to dehalogenation byproducts.

- Experimental Design :

- Additive Screening : Include CsCO to suppress base-mediated N-demethylation.

- Low-Temperature Conditions : Perform reactions at −20°C in THF to favor C–Br activation over N–Me bond cleavage .

Key Challenges in Advanced Applications

- Synthetic Limitations : Steric hindrance from the N-methyl group complicates regioselective functionalization. Computational modeling (DFT) predicts preferential reactivity at the para position relative to bromine .

- Spectroscopic Artifacts : Overlapping H NMR signals in substituted derivatives (e.g., 3-Bromo-5-methylaniline) require 2D NMR (COSY, HSQC) for unambiguous assignment .